molecular formula C12H15N3O B11728974 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

Cat. No.: B11728974
M. Wt: 217.27 g/mol
InChI Key: VEAQZGMMZVOKOZ-UHFFFAOYSA-N
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Description

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is a compound that features a pyrazole ring substituted with a dimethyl group and an aminomethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. One common method involves the use of a condensation reaction where the amine group of the pyrazole reacts with the aldehyde group of the phenol derivative in the presence of a catalyst, such as an acid or base, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-amine: A precursor in the synthesis of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol.

    2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.

Uniqueness

This compound is unique due to the presence of both the pyrazole and phenol moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16/h3-7,16H,8H2,1-2H3,(H,13,14)

InChI Key

VEAQZGMMZVOKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2O

Origin of Product

United States

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